N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a combination of phenyl, methylsulfanyl, and imidazo[1,2-a]pyrimidin-3-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine and α-haloketones, under basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step involves the coupling of the imidazo[1,2-a]pyrimidine core with a 3,4-dimethylphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Attachment of the 4-(methylsulfanyl)phenyl group: This can be accomplished through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyrimidine derivative reacts with a 4-(methylsulfanyl)phenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, palladium on carbon with hydrogen gas.
Electrophilic substitution reagents: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine: Lacks the methylsulfanyl group.
N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(3,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.
Properties
Molecular Formula |
C21H20N4S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H20N4S/c1-14-5-8-17(13-15(14)2)23-20-19(16-6-9-18(26-3)10-7-16)24-21-22-11-4-12-25(20)21/h4-13,23H,1-3H3 |
InChI Key |
VXOQPXZCXBDXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)SC)C |
Origin of Product |
United States |
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